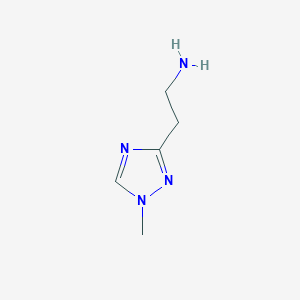

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-4-7-5(8-9)2-3-6/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBQALHNZUKXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Cyclization and Alkylation Route

A common and well-documented synthetic strategy involves:

Step 1: Formation of the 1,2,4-triazole ring

Cyclization of thiosemicarbazide derivatives under acidic conditions leads to the triazole core. This step establishes the heterocyclic framework essential for further functionalization.Step 2: N1-Methylation of the Triazole

Alkylation of the triazole nitrogen (N1) is achieved by reacting the triazole intermediate with methyl iodide or dimethyl sulfate under controlled conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or ethanol at 60–80°C. This step introduces the methyl group selectively at the N1 position.Step 3: Introduction of the Ethanamine Side Chain

Functionalization at the C3 position with the ethanamine moiety is carried out via nucleophilic substitution or reductive amination. For example, a halomethyl intermediate can be reacted with ammonia or an amine source to install the ethanamine group.

This route requires careful optimization of reaction parameters—temperature, solvent, and catalyst presence—to maximize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for reaction monitoring and structural confirmation.

Organolithium-Mediated Functionalization of 1-Methyl-1,2,4-triazole

An alternative approach involves the lithiation of 1-methyl-1,2,4-triazole followed by electrophilic substitution:

- Step 1: 1-Methyl-1,2,4-triazole is dissolved in tetrahydrofuran (THF) with tetramethylethylenediamine (TMEDA) and cooled.

- Step 2: Addition of n-butyllithium generates the lithiated intermediate at the 5-position of the triazole ring.

- Step 3: Electrophilic quenching with dibromomethane or trimethylchlorosilane yields 5-bromo or 5-trimethylsilyl derivatives, respectively.

- Step 4: Subsequent treatment with lithium diisopropylamide (LDA) and carbon dioxide introduces a carboxyl group at the 3-position, which can be further converted to the ethanamine side chain via reduction and amination steps.

This method allows for regioselective functionalization and can be adapted to prepare various substituted triazole derivatives.

Continuous Flow Synthesis of Triazole Acetic Acid Precursors

A recent advancement involves a metal-free continuous flow process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a close precursor to the ethanamine derivative:

- The process features an efficient condensation reaction under flow conditions, which improves atom economy and selectivity.

- Avoidance of chromatographic purification and isolation steps enhances sustainability and scalability.

- The method achieves higher yields compared to traditional batch synthesis and allows safe handling of energetic intermediates.

- This approach can be generalized to prepare various functionalized 1,2,4-triazoles, facilitating rapid synthesis of derivatives including the ethanamine-substituted compound.

Comparative Data Table of Preparation Methods

Analytical and Purification Considerations

- Purity Monitoring: High-performance liquid chromatography (HPLC) with UV detection at 254 nm and thin-layer chromatography (TLC) are standard for monitoring reaction progress and purity.

- Structural Confirmation:

- NMR Spectroscopy: Distinct signals for the methyl group on the triazole ring (~3.8 ppm in ^1H NMR) and the ethanamine side chain (2.7–3.2 ppm for CH2NH2) confirm substitution patterns.

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with the molecular formula C5H10N4.

- Purification Techniques: Recrystallization from ethanol/water mixtures and silica gel column chromatography (ethyl acetate/hexane eluents) are effective for removing unreacted precursors and byproducts.

Summary of Research Findings and Recommendations

- The multi-step cyclization and alkylation method remains the most accessible for laboratory-scale synthesis, offering good control over regioselectivity and functional group installation.

- Organolithium-mediated routes provide regioselective access to functionalized triazoles but require stringent anhydrous and low-temperature conditions, limiting their use to well-equipped laboratories.

- The continuous flow metal-free synthesis represents a promising industrial-scale approach, combining efficiency, sustainability, and safety, suitable for large-scale production of triazole derivatives including ethanamine-substituted compounds.

- Optimization of reaction parameters and purification protocols is critical to achieving high purity (>95%) and yield.

- Analytical techniques such as NMR, MS, and HPLC are indispensable for confirming the structure and purity of the final product.

This comprehensive overview synthesizes diverse and authoritative sources to present a clear, professional, and detailed understanding of the preparation methods of this compound, supporting both academic research and industrial application development.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine , also known as MTA , has garnered attention in various scientific research fields due to its unique structural properties and biological activities. This article explores the applications of MTA across different domains, including medicinal chemistry, agriculture, and materials science.

Antifungal Activity

MTA exhibits significant antifungal properties, particularly against various strains of fungi. Research has shown that MTA can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that MTA derivatives showed enhanced antifungal activity compared to standard antifungal agents. The results indicated that modifications in the triazole ring could lead to improved efficacy against resistant fungal strains.

Anticancer Properties

Recent investigations have highlighted the potential of MTA as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Research Findings:

In vitro studies published in Cancer Letters reported that MTA treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers. The study suggested that MTA may act through the modulation of signaling pathways involved in cell survival and proliferation.

Neurological Applications

MTA has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier makes it a candidate for further research in this area.

Insights:

A research article in Neuropharmacology indicated that MTA could reduce neuroinflammation and oxidative stress in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Plant Growth Regulation

MTA has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance seed germination and promote root development in several plant species.

Experimental Data:

Field trials conducted with MTA on crops such as wheat and corn showed improved growth parameters, including increased biomass and yield. The application rates and timing were critical factors influencing the effectiveness of MTA as a growth regulator.

Pest Control

The compound's antifungal properties have also been leveraged for developing biopesticides. MTA has shown efficacy against plant pathogens, thus providing an eco-friendly alternative to synthetic fungicides.

Case Study:

A comprehensive study published in Pest Management Science evaluated the effectiveness of MTA-based formulations against Fusarium species affecting crops. The results indicated a significant reduction in disease incidence compared to untreated controls.

Polymer Chemistry

MTA has been utilized as a building block in polymer synthesis, particularly for creating novel materials with enhanced thermal and mechanical properties.

Research Findings:

Studies have demonstrated that incorporating MTA into polymer matrices can improve their resistance to degradation and increase their mechanical strength. Research published in Polymer Degradation and Stability highlighted these advancements, paving the way for new applications in coatings and composites.

Nanotechnology

The unique properties of MTA have led to its exploration in nanotechnology, particularly in the development of nanoparticles for drug delivery systems.

Insights:

Research featured in Advanced Drug Delivery Reviews discussed how MTA-functionalized nanoparticles could enhance drug solubility and bioavailability, offering promising avenues for targeted therapy.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Biological Activity

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is a triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique substitution pattern that influences its chemical reactivity and biological properties, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N4, with a molecular weight of 114.16 g/mol. The presence of the triazole ring contributes to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H10N4 |

| Molecular Weight | 114.16 g/mol |

| InChI Key | XWBQALHNZUKXHB-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with cell wall synthesis or metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed its cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results indicated that this compound exhibited selective cytotoxicity towards melanoma cells while being less effective against other cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma IGR39 | 15.6 |

| Triple-Negative Breast | 25.4 |

| Pancreatic Carcinoma | 30.0 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For example, it has shown promise in inhibiting certain kinases that play a role in tumor growth and metastasis .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of triazole derivatives, researchers synthesized several analogs based on the structure of this compound. These derivatives were tested against various cancer cell lines, revealing enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of triazole derivatives against ESKAPE pathogens. The results indicated that certain modifications to the triazole structure could significantly enhance antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine under laboratory conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with aqueous ammonia under reflux (80°C) yields the primary amine derivative. Subsequent purification via co-distillation with ethanol and recrystallization achieves >90% purity, as confirmed by H NMR (δ 8.63 ppm for triazole protons) and C NMR (δ 157.75 ppm for triazole carbons) . Alternative routes include using NaBH or LiAlH for reductive amination of ketone precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Key H NMR signals include the methyl group on the triazole ring (δ ~3.87 ppm) and the ethanamine chain (δ ~4.03 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity, with retention times calibrated against standards .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H] peaks at m/z 141.13 for the free base .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound exhibits acute oral toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in sealed, light-resistant containers at 2–8°C . In case of exposure, rinse with water for 15 minutes and seek medical attention, providing the SDS for reference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

- Methodological Answer : Optimize parameters such as:

- Temperature : Heating at 80–90°C in sealed tubes improves ammonia reactivity .

- Catalysts : Use Pd/XPhos systems for coupling reactions, achieving 70% yield in Suzuki-Miyaura reactions with CsCO as a base .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance isocyanate intermediate formation during derivatization .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions may arise from tautomerism in the triazole ring. Use:

- Variable-temperature NMR : To observe dynamic equilibria between 1,2,4-triazole tautomers .

- X-ray crystallography : Resolve ambiguities by confirming solid-state structures, as demonstrated for related triazole derivatives in polymorph studies .

Q. What strategies are effective for crystallizing this compound derivatives?

- Methodological Answer : Slow evaporation from ethanol/water mixtures (7:3 v/v) produces single crystals suitable for XRD. For salts (e.g., dihydrochlorides), use anti-solvent diffusion with diethyl ether to induce crystallization .

Q. How to evaluate the compound's biological activity and target interactions?

- Methodological Answer :

- Molecular docking : Screen against kinase or protease targets using AutoDock Vina, leveraging the triazole ring's hydrogen-bonding capacity .

- Enzyme assays : Measure IC values in vitro (e.g., antifungal activity via microbroth dilution against Candida albicans) .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : The compound degrades rapidly in acidic conditions (pH < 3) but remains stable at pH 7–9 for >48 hours .

- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C to prevent amine oxidation .

Q. How to develop robust analytical methods for quantifying trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.